molecular formula C19H20ClN3O3S B2630668 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1171227-38-5

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2630668
CAS No.: 1171227-38-5
M. Wt: 405.9
InChI Key: BOLKWMSOAWMWGW-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone: is a complex organic compound that features a benzothiazole core, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : The benzothiazole core can be reduced to form a thioamide derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of thioamide derivatives.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has shown potential as a therapeutic agent in preclinical studies.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both the benzothiazole and furan moieties. Similar compounds include:

  • Benzothiazole derivatives: : Often used in pharmaceuticals and materials science.

  • Furan derivatives: : Commonly found in biofuels and organic synthesis.

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its complex structure, which includes a piperazine ring and a benzo[d]thiazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound is characterized by the following structural features:

Feature Description
Molecular Formula C19H20ClN3O3S
Molecular Weight 405.9 g/mol
Key Functional Groups Piperazine, Benzothiazole, Dimethylfuran

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The presence of the benzo[d]thiazole and piperazine moieties is particularly relevant, as these groups are known to interact with inflammatory pathways. Studies have shown that certain derivatives demonstrate notable activity against inflammatory markers in vitro, suggesting potential therapeutic applications for conditions characterized by inflammation.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In studies involving molecular docking and antibacterial assays, derivatives showed promising results against various bacterial strains. One derivative specifically exhibited strong antibacterial activity, indicating potential as an antimicrobial agent. The mechanisms of action are believed to involve interference with bacterial protein synthesis and cell wall integrity.

3. Anticancer Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. In vitro studies demonstrated that it inhibits cell growth in several tumor types, including breast (MCF-7) and colorectal (CaCo-2) cancer cells. The concentration required to achieve 50% inhibition (GI50) varied among different cell lines, highlighting its selective efficacy .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several synthesized compounds similar to this compound across different cancer cell lines:

Cell Line GI50 (µM)
MCF-715.0
CaCo-220.5
THP-110.0

These results suggest that the compound may serve as a lead structure for further development in cancer therapeutics .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the piperazine ring.
  • Introduction of the benzo[d]thiazole moiety.
  • Coupling with dimethylfuran derivatives.

Each step requires optimization to maximize yield and purity, which is crucial for ensuring the biological activity of the final product .

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-11-10-13(12(2)26-11)18(24)22-6-8-23(9-7-22)19-21-16-15(25-3)5-4-14(20)17(16)27-19/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLKWMSOAWMWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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